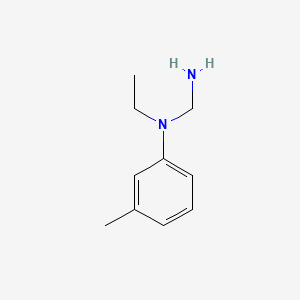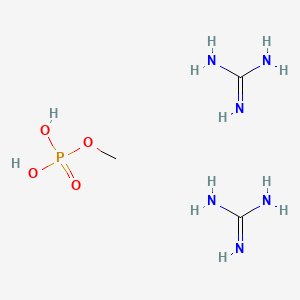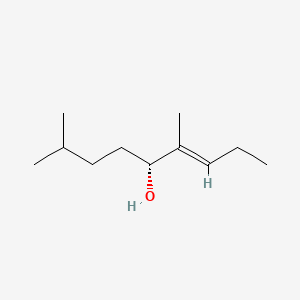
4,8-Dimethyl-3-nonen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethyl-3-nonen-5-ol is an organic compound with the molecular formula C11H22O It is a non-cyclic alcohol with a nonene backbone, characterized by the presence of two methyl groups at the 4th and 8th positions and a hydroxyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3-nonen-5-ol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 4,8-dimethyl-3-nonene. The reaction typically proceeds as follows:
Hydroboration: 4,8-Dimethyl-3-nonene is treated with borane (BH3) in tetrahydrofuran (THF) to form the organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursors.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethyl-3-nonen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,8-Dimethyl-3-nonen-5-one.
Reduction: Formation of 4,8-Dimethyl-3-nonane.
Substitution: Formation of 4,8-Dimethyl-3-nonen-5-chloride or 4,8-Dimethyl-3-nonen-5-bromide.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethyl-3-nonen-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,8-Dimethyl-3-nonen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethylnonan-2-one
- Geraniol (3,7-Dimethyl-2,6-octadien-1-ol)
- Citronellol (3,7-Dimethyl-2-octen-1-ol)
Uniqueness
4,8-Dimethyl-3-nonen-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
74499-57-3 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E,5R)-4,8-dimethylnon-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1 |
InChI-Schlüssel |
SOVKQCIFRGQAEQ-CDCCAWJDSA-N |
Isomerische SMILES |
CC/C=C(\C)/[C@@H](CCC(C)C)O |
Kanonische SMILES |
CCC=C(C)C(CCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



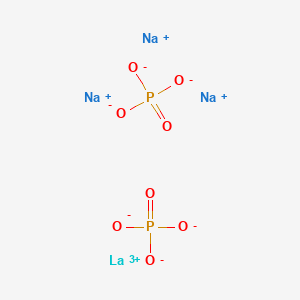
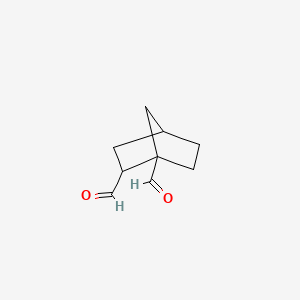
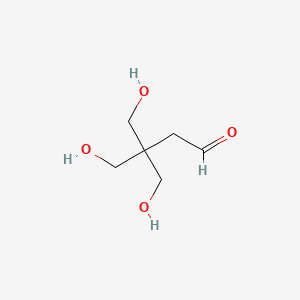
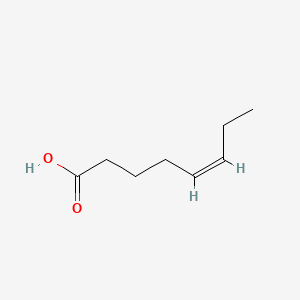

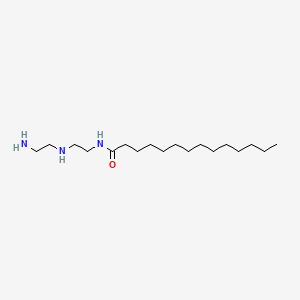
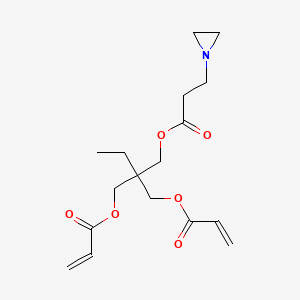
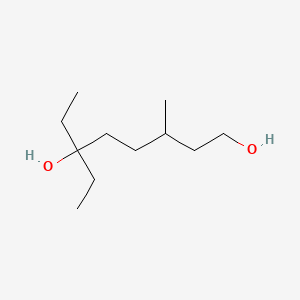
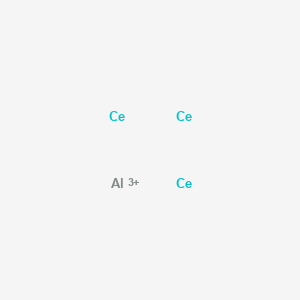

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
